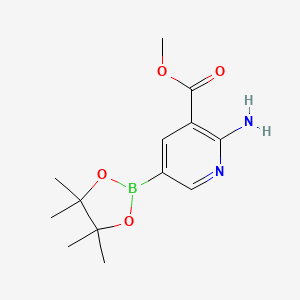
2-アミノ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチン酸メチル
説明
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a useful research compound. Its molecular formula is C13H19BN2O4 and its molecular weight is 278.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成: クロスカップリング反応
この化合物は、特に鈴木・宮浦クロスカップリング反応において、有機合成の貴重な試薬です。これらの反応は、複雑な有機分子の構築の基礎となる炭素-炭素結合を形成するために不可欠です。 この化合物のボロン酸エステル基は、ピリジル基を他の有機基質に転移することを容易にし、医薬品や農薬に多く見られる様々なピリジン誘導体の合成を可能にします .
医薬品化学: 創薬
医薬品化学では、この化合物は創薬のためのビルディングブロックとして役立ちます。その構造は、新しい生物活性分子の発見につながるような修飾が可能です。 例えば、アミノ基とカルボン酸エステルは、さらなる官能基化のための部位となり、潜在的な治療的応用を持つ化合物の創製につながります .
材料科学: 高分子合成
この化合物は、特にピリジンユニットを含む高分子の合成に使用されます。 これらの高分子は、ユニークな光学的および電気化学的特性を示すため、有機発光ダイオード(OLED)や太陽電池などの電子機器に適しています .
触媒化学: 配位子合成
2-アミノ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ニコチン酸メチルは、遷移金属触媒用の配位子の合成に使用できます。 これらの配位子は金属をキレート化し、水素化、酸化、C-H活性化など、産業化学において重要な様々な触媒プロセスを促進します .
分析化学: クロマトグラフィー標準品
明確な構造と純度を持つ化合物として、クロマトグラフィー分析の標準品として役立ちます。 これは、機器の校正と、複雑な混合物中のピリジン誘導体の定量化に役立ちます .
生化学: 酵素阻害研究
この化合物のピリジン部分は酵素と相互作用し、その活性を阻害する可能性があります。 これは、酵素機構の研究や、特定の代謝経路を標的とする薬剤の開発につながる可能性のある、新しい阻害剤の探索に役立ちます .
農薬化学: 殺虫剤開発
この化合物の構造的多様性は、新規殺虫剤の開発に使用できます。 ピリジン環を修飾することで、研究者は特定の害虫や雑草を標的とする新しい化合物を作り出すことができ、より効果的で持続可能な農業慣行に貢献します .
ナノテクノロジー: 分子前駆体
ナノテクノロジーでは、この化合物はナノ構造材料の合成のための分子前駆体として機能します。 ボロン酸エステル基は、表面または金属有機構造体(MOF)にピリジンユニットを導入するために使用できます。MOFは、触媒作用、ガス貯蔵、センシングなどの用途があります .
特性
IUPAC Name |
methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFBYOYKYWINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731357 | |
| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-44-7 | |
| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B1467710.png)
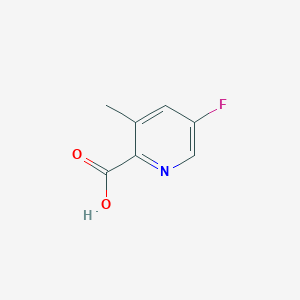
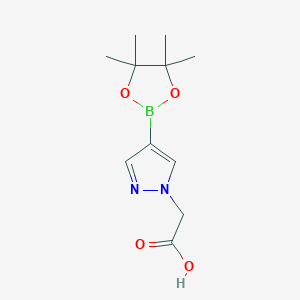

![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
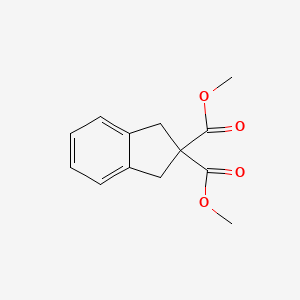

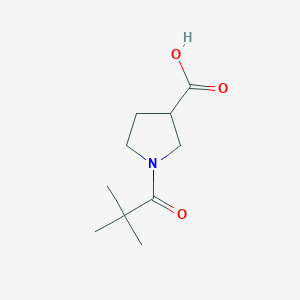

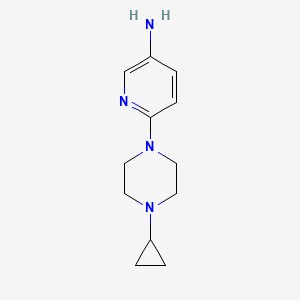
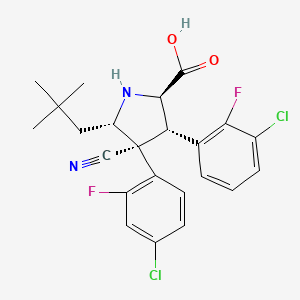
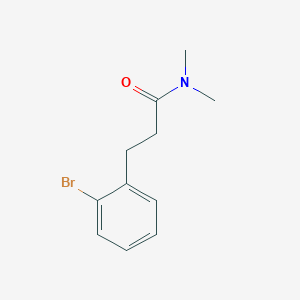
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)
